1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride
Description
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride is a piperidine-derived compound characterized by a sulfonyl group bridging two piperidine moieties, with one piperidine substituted at the 3-position by a methyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research.
Properties
IUPAC Name |
1-(piperidin-3-ylmethylsulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S.ClH/c14-16(15,13-7-2-1-3-8-13)10-11-5-4-6-12-9-11;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCLFHHXPPPFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride generally requires:
- 3-Aminopiperidine or 3-piperidinemethyl derivatives as the nucleophilic amine component.
- Sulfonyl chlorides or sulfonylating agents to introduce the sulfonyl linkage.
- Piperidine or substituted piperidine derivatives as the second piperidine moiety.
- Hydrochloric acid or suitable acid sources for salt formation.
A critical precursor often used in related sulfonyl piperidine syntheses is (R)-3-amino piperidine hydrochloride , which can be prepared efficiently from D-glutamic acid or other chiral amino acid derivatives through multi-step synthetic routes involving esterification, protection, reduction, activation, cyclization, and deprotection steps.
Synthetic Routes to 3-Amino Piperidine Hydrochloride (Key Intermediate)
Several synthetic routes to (R)-3-amino piperidine dihydrochloride have been documented, which are foundational for the preparation of the target sulfonyl piperidine compound:
The preferred industrial method involves the D-glutamic acid route due to its cost-effectiveness and shorter reaction sequence.
Preparation of 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine
The general synthetic approach to this compound involves sulfonylation of a piperidine derivative with a suitable sulfonyl chloride or sulfonylating agent, followed by formation of the hydrochloride salt.
- Sulfonylation: The reaction of 3-piperidinemethyl amine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
- Temperature Control: Usually maintained between 0°C to room temperature to avoid side reactions.
- Purification: Extraction with ethyl acetate, washing, drying over sodium sulfate, and vacuum drying.
- Salt Formation: Treatment with hydrochloric acid in an appropriate solvent to yield the hydrochloride salt.
This method is analogous to the preparation of related methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride, where the piperidine nucleophile reacts with an electrophilic center in the presence of a base and solvent system optimized for yield and purity.
Detailed Stepwise Preparation Example (Hypothetical Based on Literature)
Research Findings and Process Optimization
- Industrial Feasibility: The D-glutamic acid route for 3-amino piperidine hydrochloride is preferred industrially due to its cost efficiency, short synthetic route, and high purity output.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and LC-MS are employed to monitor reaction completeness and purity at each step.
- Temperature and Stoichiometry Control: Precise control of temperature (e.g., maintaining below 30°C during sulfonylation) and reagent stoichiometry is critical to minimize side reactions and maximize yield.
- Solvent Selection: Aprotic solvents such as dichloromethane and tetrahydrofuran are favored for sulfonylation steps due to their ability to dissolve reactants and maintain reaction stability.
- Salt Formation: Hydrochloride salt formation improves compound stability and solubility, facilitating downstream handling and formulation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Chemical Properties and Reactions
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride can undergo various chemical reactions, making it a versatile building block in organic synthesis. Key reactions include:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can convert sulfonyl groups to thiols using reducing agents such as lithium aluminum hydride.
- Substitution : It can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Elevated temperatures |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents |
| Substitution | Alkyl halides, nucleophiles | Polar aprotic solvents |
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique sulfonyl group enhances its reactivity and ability to form diverse derivatives.
Biology
The compound has been investigated for its potential as a modulator of biological pathways . Specifically, it has shown promise in studying receptor-ligand interactions and may serve as a tool in pharmacological research.
Medicine
This compound is being explored for its therapeutic potential in treating neurological disorders, inflammation, and other medical conditions. Notably:
- Cholinesterase Inhibition : It has demonstrated inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation. This activity suggests potential applications in treating cognitive disorders such as Alzheimer's disease .
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and E. coli, indicating its potential as an antibiotic agent.
Industry
The compound is also utilized in the development of new materials and serves as an intermediate in pharmaceutical production. Its unique structure allows for the synthesis of novel compounds with potential industrial applications.
The biological activity of this compound is noteworthy:
- Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes effectively, enhancing acetylcholine levels and potentially improving cognitive functions .
- Antimicrobial Properties : Studies indicate that it disrupts bacterial cell wall synthesis, leading to significant inhibition against pathogens.
- Anticancer Properties : Recent research has highlighted its cytotoxic effects on cancer cell lines, suggesting that it may induce apoptosis in malignant cells.
Case Study 1: Cholinesterase Inhibition
A study examined the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications to the piperidine ring significantly impacted cholinesterase inhibition. The compound showed potent inhibitory activity with IC50 values comparable to established inhibitors.
Case Study 2: Antimicrobial Efficacy
In experiments assessing antimicrobial activity, this compound demonstrated significant inhibition against Staphylococcus aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperidine Derivatives
Piperidine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis of structurally related compounds:
Structural Insights :
- Sulfonyl vs. Ester Groups : The sulfonyl moiety in the target compound may confer greater metabolic stability and solubility compared to ester-containing derivatives like Hexylcaine .
- Heterocyclic Variations : The thiophene-sulfonyl group in introduces aromaticity and electronic effects distinct from the target’s aliphatic piperidinylmethyl sulfonyl.
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts generally improve aqueous solubility. Sulfonyl groups (as in SR141716A ) enhance polarity compared to lipophilic esters (e.g., Hexylcaine ).
- Receptor Affinity : Piperidine sulfonates often target GPCRs or ion channels. For example, SR141716A binds CB1 receptors with high selectivity , whereas thiophene-sulfonyl derivatives may interact with serotonin or dopamine receptors .
Biological Activity
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparisons with related compounds.
This compound primarily acts through interactions with specific biological targets, such as enzymes and receptors. The sulfonyl group enhances its ability to form hydrogen bonds, which can stabilize interactions with target proteins, influencing their activity.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of this compound. It has been tested against various cancer cell lines, showing cytotoxic effects at specific concentrations. The compound's ability to induce apoptosis in cancer cells suggests a promising avenue for further research in oncology .
Case Study 1: Cholinesterase Inhibition
A study focusing on the structure-activity relationship (SAR) of piperidine derivatives found that modifications to the piperidine ring significantly impacted cholinesterase inhibition. The compound was shown to be a potent inhibitor, with IC50 values indicating strong activity compared to standard inhibitors .
Case Study 2: Antimicrobial Efficacy
In a series of experiments assessing antimicrobial activity, this compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent .
Case Study 3: Anticancer Activity
In vitro tests using various cancer cell lines revealed that this compound could induce cell death through apoptosis. The results indicated that at concentrations above 10 µM, there was a notable decrease in cell viability across multiple cancer types, warranting further investigation into its mechanisms and potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism of Action | Therapeutic Use |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition | Potential antibiotic and anticancer agent |
| Piperidine derivatives | Varies widely | Depends on structure | Various therapeutic applications |
| Sulfonamide compounds | Antibacterial | Inhibition of bacterial folic acid synthesis | Commonly used antibiotics |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor. For example, sulfonyl chloride derivatives can react with piperidin-3-ylmethyl intermediates under alkaline conditions (pH 8–10) in solvents like dichloromethane or THF . Temperature control (0–25°C) is critical to minimize side reactions such as over-sulfonylation or hydrolysis. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity. Reaction optimization studies should include kinetic monitoring (e.g., TLC or HPLC) to track intermediate formation .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH groups) and sulfonyl moiety (δ 3.1–3.5 ppm for SO-CH) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak at m/z [M+H] = calculated for CHClNOS.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) and detect isomers or sulfonic acid byproducts .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store as a hydrochloride salt at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation or oxidation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor via periodic HPLC to detect decomposition products like piperidine sulfonic acid .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis and predict reactivity?
- Methodological Answer :
- Quantum Mechanical Calculations : Use DFT (B3LYP/6-31G*) to model sulfonylation transition states and identify energetically favorable pathways .
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation. For example, simulations may reveal competing N-sulfonation versus O-sulfonation in polar aprotic solvents .
- Solubility Prediction : COSMO-RS models estimate solubility in mixed solvents, aiding crystallization protocol design .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate target binding (e.g., NMDA receptor inhibition) using both radioligand displacement (IC) and functional assays (electrophysiology).
- SAR Analysis : Compare substituent effects (e.g., sulfonyl vs. carbonyl groups) on potency. For example, bulkier sulfonyl groups may enhance selectivity for σ-1 over σ-2 receptors .
- Metabolite Screening : LC-MS/MS can identify active metabolites (e.g., N-desmethyl derivatives) that may contribute to observed discrepancies .
Q. How do impurities form during synthesis, and what analytical methods detect them?
- Methodological Answer :
- Common Impurities :
| Impurity | Source | Detection Method |
|---|---|---|
| Piperidine-3-sulfonic acid | Hydrolysis of sulfonyl group | HPLC (retention time: 2.1 min) |
| N-Chlorinated byproducts | Chloride ion side reactions | HRMS (m/z [M+Cl]) |
- Mitigation : Adjust reaction pH (<8) to minimize hydrolysis and use scavengers (e.g., AgNO) to trap free chloride ions .
Q. What experimental designs assess the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays (P >1 ×10 cm/s indicates good absorption) .
- Metabolism : Liver microsome incubation (human vs. rodent) with LC-MS/MS to identify CYP450-mediated oxidation .
- In Vivo PK : Administer IV/PO doses in rodents; calculate AUC, t, and bioavailability using non-compartmental analysis (WinNonlin®) .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile discrepancies between theoretical and experimental values?
- Methodological Answer :
- Theoretical vs. Experimental : COSMO-RS may predict higher solubility in DMSO than observed due to crystal lattice energy neglect. Use DSC to measure melting point and calculate lattice energy corrections .
- pH Dependence : Solubility increases in acidic buffers (pH 1–3) due to hydrochloride salt ionization. Use potentiometric titration (e.g., CheqSol) to determine pH-solubility profile .
Q. Divergent stability data under similar storage conditions: What factors contribute?
- Methodological Answer :
- Oxygen Sensitivity : Trace O in storage vials accelerates degradation. Use headspace GC-MS to quantify residual oxygen and compare lot-to-lot variability .
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) exhibit distinct stability. Confirm polymorph identity via XRPD .
Methodological Best Practices
- Synthesis Optimization : Use DoE (Design of Experiments) to evaluate solvent, temperature, and catalyst interactions. For example, a 2 factorial design can optimize yield while minimizing byproducts .
- Analytical Validation : Follow ICH Q2(R1) guidelines for HPLC method validation (linearity, LOD/LOQ, precision) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
